1,3-Dimethylbutylamine-d6 Hydrochloride

Catalog No.
S14391404
CAS No.
M.F
C6H16ClN
M. Wt
143.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethylbutylamine-d6 Hydrochloride

Product Name

1,3-Dimethylbutylamine-d6 Hydrochloride

IUPAC Name

1,1,1,2,3,3-hexadeuterio-4-methylpentan-2-amine;hydrochloride

Molecular Formula

C6H16ClN

Molecular Weight

143.69 g/mol

InChI

InChI=1S/C6H15N.ClH/c1-5(2)4-6(3)7;/h5-6H,4,7H2,1-3H3;1H/i3D3,4D2,6D;

InChI Key

HJOGOCSHKIAAIB-IEYYONCASA-N

Canonical SMILES

CC(C)CC(C)N.Cl

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C(C)C)N.Cl

1,3-Dimethylbutylamine-d6 Hydrochloride is a deuterated derivative of 1,3-Dimethylbutylamine, a stimulant compound also known as 1,3-DMBA. The molecular formula for 1,3-Dimethylbutylamine-d6 Hydrochloride is C6H9D6NHClC_6H_9D_6N\cdot HCl, with a molecular weight of approximately 143.14 g/mol . This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. Deuteration can enhance the stability and detectability of the compound in various analytical methods.

1,3-Dimethylbutylamine itself is an aliphatic amine structurally related to methylhexanamine. It has been identified as an unapproved ingredient in some dietary supplements, primarily due to its stimulant properties, which are similar to those of other banned substances . The hydrochloride salt form is commonly used for its solubility and stability in various applications.

The chemical behavior of 1,3-Dimethylbutylamine-d6 Hydrochloride largely mirrors that of its non-deuterated counterpart. As an aliphatic amine, it can undergo typical reactions associated with amines, including:

  • Acid-Base Reactions: It can act as a base and react with acids to form salts (e.g., hydrochloride).
  • Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Alkylation: It can undergo alkylation reactions where it reacts with alkyl halides to form more complex amines.

The presence of deuterium may influence the kinetics and mechanisms of these reactions slightly due to the kinetic isotope effect.

The synthesis of 1,3-Dimethylbutylamine-d6 Hydrochloride typically involves the following steps:

  • Preparation of Deuterated Precursors: Starting materials such as deuterated methylamine or butyronitrile are used.
  • Amine Formation: A reductive amination process can be employed where the precursor reacts with a carbonyl compound under reducing conditions.
  • Hydrochloride Salt Formation: The resulting amine can be reacted with hydrochloric acid to form the hydrochloride salt.

These methods are generally carried out under controlled laboratory conditions to ensure purity and yield.

1,3-Dimethylbutylamine-d6 Hydrochloride has several applications:

  • Research Tool: Due to its deuterated nature, it serves as a valuable reference standard in analytical chemistry and pharmacology.
  • Stimulant Studies: It may be used in studies investigating the pharmacological effects of stimulants.
  • Metabolic Studies: Its isotopic labeling allows for tracking metabolic pathways in biological systems.

Several compounds share structural similarities with 1,3-Dimethylbutylamine-d6 Hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1,3-DimethylbutylamineAliphatic AmineNon-deuterated version; widely studied stimulant
MethylhexanamineAliphatic AmineParent compound; banned substance in many contexts
2-Amino-4-methylpentaneAliphatic AmineSimilar stimulant properties; different structure
N,N-DimethylaminoethanolAliphatic AmineUsed in different applications; less potent

The uniqueness of 1,3-Dimethylbutylamine-d6 Hydrochloride lies primarily in its deuterated form, which allows for enhanced analytical capabilities while retaining similar biological and chemical properties as its non-deuterated counterparts.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

143.1347877 g/mol

Monoisotopic Mass

143.1347877 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-10

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